3-Myristoyl-sn-glycerol
Overview
Description
3-Myristoyl-sn-glycerol is a 3-acyl-sn-glycerol that is the R-enantiomer of 1-myristoyl glycerol . It has a molecular formula of C17H34O4, an average mass of 302.449 Da, and a mono-isotopic mass of 302.245697 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a glycerol backbone with a myristoyl (a 14-carbon saturated fatty acid) group attached to the 3rd carbon of the glycerol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C17H34O4, an average mass of 302.449 Da, and a mono-isotopic mass of 302.245697 Da .Scientific Research Applications
1. Structure Analysis in Triacylglycerol
The atomic-level structure of mixed-chain triacylglycerol (TAG), specifically 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been determined, revealing insights into the functionality of beta' polymorphs in asymmetric TAGs. This research is significant in understanding fat crystals in food emulsions, particularly their transformation and physical property deterioration (Sato et al., 2001).
2. Membrane Packing of Stereoisomers
Research on bis(monoacylglycero)phosphate (BMP) stereoisomers, including sn-(3-myristoyl-2-hydroxy)glycerol-1-phospho-sn-1'-(3'-myristoyl-2'-hydroxy)glycerol, revealed significant information about their phase behavior and membrane structure. This is essential for understanding the thermotropic phase behavior and structural dynamics in biological membranes (Hayakawa et al., 2006).
3. Protein-Lipid Interactions
The study of the structure and dynamics of the myristoyl lipid modification of SRC peptides in various membrane environments provides valuable insights into protein-lipid interactions. This research is crucial for understanding the interactions of myristoylated proteins in biological processes (Scheidt & Huster, 2009).
4. Myristoylation in Biological Systems
Myristoylation, including the attachment of myristic acid to proteins, plays an important role in various biological processes. Research in this area has focused on understanding the implications of myristoylation in health and disease, including its role in cellular signaling pathways, oncogenesis, and viral replication (Martin et al., 2011).
5. Monoglyceride Applications in Neuronal Growth
Research on monoglycerides, such as 1-O-(myristoyl) glycerol, has shown significant potential in inducing neurite outgrowth in PC12 cells. This indicates the importance of myristoylated compounds in neural development and potentially in treating neurological disorders (Yang et al., 2013).
6. Role in Immune Response
Myristoylation has been identified as playing a crucial role in the immune response. Studies have highlighted its importance in initiating signaling cascades in immune cells, influencing processes such as myelopoiesis, innate immune response, and lymphopoiesis (Udenwobele et al., 2017).
Properties
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] tetradecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H](CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277769 | |
Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-45-5 | |
Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5309-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2,3-Dihydroxypropyl tetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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